7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
Overview
Description
“7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is a chemical compound with the CAS Number: 1588441-26-2 . It has a molecular weight of 213.15 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular formula of “7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is C8H18Cl2N2 . The average mass is 213.148 Da and the monoisotopic mass is 212.084702 Da .Physical And Chemical Properties Analysis
“7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride” is a powder that is stored at 4 degrees Celsius . The compound has a molecular weight of 213.15 .Scientific Research Applications
Potential Research Applications
Neuroprotective Properties :Research into compounds with neuroprotective effects, similar to flupirtine, reveals their potential in treating neurological disorders. Flupirtine, a centrally acting non-opioid analgesic, demonstrates neuroprotective, anticonvulsant, and myorelaxant effects. Its mechanism suggests a functional NMDA antagonism, offering a potential research avenue for 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride if structurally or pharmacologically similar (Schuster et al., 1998).
Antimicrobial Activity :The exploration of non-antibiotics, such as phenothiazines, for their antimicrobial properties underscores the potential for compounds like 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride to serve similar roles. These compounds modify cell permeability and exhibit broad-spectrum antimicrobial activity, potentially against multi-drug resistant forms of bacteria (Kristiansen & Amaral, 1997).
Chemical Synthesis and Applications :The synthesis and application of complex organic molecules, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, provide insight into chemical processes and methodologies that could be applicable to synthesizing and studying 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Such research can contribute to the development of pharmaceuticals and other chemical entities (Qiu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2,7-diazaspiro[3.5]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-4-2-8(3-5-10)6-9-7-8;;/h9H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAPLIBTHNEENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | |
CAS RN |
1588441-26-2 | |
Record name | 7-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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